
Diethylvinylchlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylvinylchlorosilane is an organosilicon compound that contains a silicon atom bonded to two ethyl groups, a vinyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with diethylmagnesium. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CH2=CHSiCl3+(C2H5)2Mg→CH2=CHSi(C2H5)2Cl+MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of catalysts can enhance the reaction efficiency and yield. The product is then purified through distillation to remove any impurities.
化学反応の分析
Types of Reactions
Diethylvinylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used. These reactions often require a catalyst and are carried out at controlled temperatures.
Polymerization: Catalysts such as platinum or palladium are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include silicon-containing polymers with diverse applications.
科学的研究の応用
Diethylvinylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: It is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of diethylvinylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new bonds. The vinyl group can participate in addition and polymerization reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Dimethylvinylchlorosilane: Contains two methyl groups instead of ethyl groups.
Vinyltrichlorosilane: Contains three chlorine atoms instead of two ethyl groups and one chlorine atom.
Diethylchlorosilane: Contains two ethyl groups and one chlorine atom, but lacks the vinyl group.
Uniqueness
Diethylvinylchlorosilane is unique due to the presence of both ethyl and vinyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
特性
分子式 |
C6H13ClSi |
|---|---|
分子量 |
148.70 g/mol |
IUPAC名 |
chloro-ethenyl-diethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChIキー |
OVBLEGLAZLZLDP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)



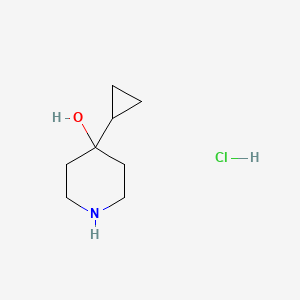
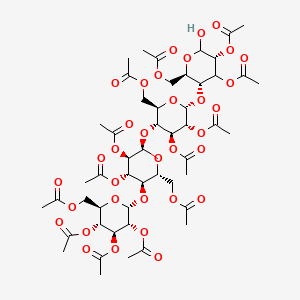
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
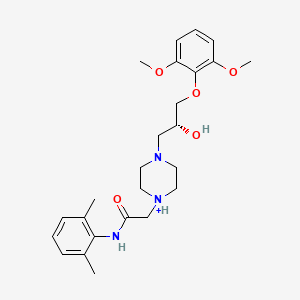
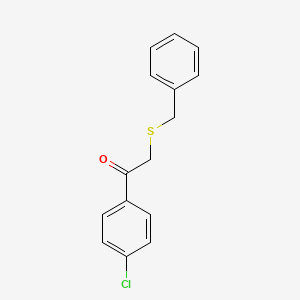
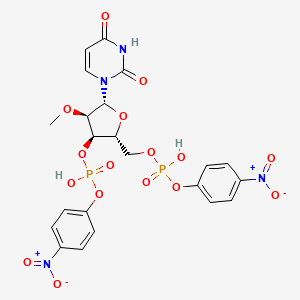
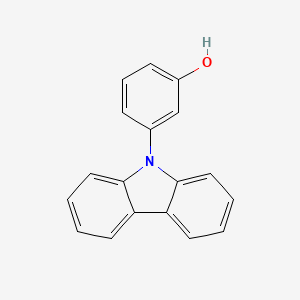
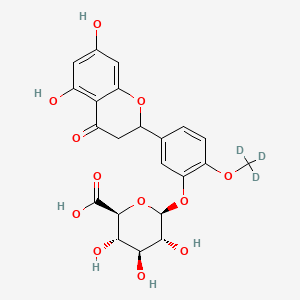
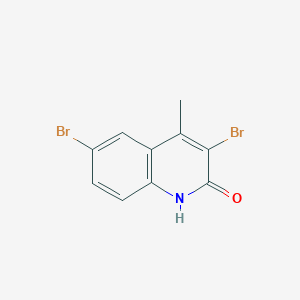
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
